molecular formula CH4N2O2 B1213468 Hydrazinecarboxylic acid CAS No. 471-31-8

Hydrazinecarboxylic acid

Cat. No.: B1213468
CAS No.: 471-31-8
M. Wt: 76.055 g/mol
InChI Key: OWIUPIRUAQMTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hydrazinecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: In organic synthesis, carbazic acid is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into carbazic acid and its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of the insecticidal carbamates is identical to that of the organophosphates, viz., inhibition of the enzyme cholinesterase .

Safety and Hazards

Carbazic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide. This reaction typically occurs under controlled conditions to ensure the formation of carbazic acid without significant side reactions. Another method involves the reaction of hydrazine with chloroformates, which also yields carbazic acid under appropriate conditions .

Industrial Production Methods

Industrial production of carbazic acid often involves the use of hydrazine and carbon dioxide as starting materials. The reaction is carried out in a controlled environment to maximize yield and purity. The process may involve the use of catalysts and specific reaction conditions, such as temperature and pressure, to optimize the production of carbazic acid .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the carboxyl and hydrazine groups, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, depending on the desired products.

    Reduction: Reduction of carbazic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require specific solvents and temperatures to proceed efficiently.

    Substitution: Substitution reactions involving carbazic acid can occur at either the carboxyl or hydrazine groups.

Major Products Formed

The major products formed from the reactions of carbazic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce hydrazides or amines .

Comparison with Similar Compounds

Hydrazinecarboxylic acid can be compared to other similar compounds, such as:

These comparisons highlight the unique features of carbazic acid, such as its dual functional groups and versatile reactivity, which make it valuable for various applications in research and industry.

Properties

IUPAC Name

hydrazinecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIUPIRUAQMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197037
Record name Carbazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-31-8
Record name Hydrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazinecarboxylic acid
Reactant of Route 2
Hydrazinecarboxylic acid
Reactant of Route 3
Hydrazinecarboxylic acid
Reactant of Route 4
Hydrazinecarboxylic acid
Reactant of Route 5
Hydrazinecarboxylic acid
Reactant of Route 6
Hydrazinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.